molecular formula C24H21N5O6S3 B4671258 {[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA

{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA

Cat. No.: B4671258
M. Wt: 571.7 g/mol
InChI Key: AHUJIQODQKRISN-UHFFFAOYSA-N
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Description

{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA is a complex organic compound that features a unique structure combining fluorene, furan, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of furan and thiourea groups through sulfonamide linkages. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the thiourea group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and fluorene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the thiourea group could produce corresponding amines.

Scientific Research Applications

{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of {[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {[2,7-BIS({[(THIOPHEN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA: Similar structure but with thiophene rings instead of furan.

    {[2,7-BIS({[(PYRIDIN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA: Contains pyridine rings, offering different electronic properties.

Uniqueness

{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA is unique due to its combination of furan, fluorene, and thiourea moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[[2,7-bis(furan-2-ylmethylsulfamoyl)fluoren-9-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6S3/c25-24(36)29-28-23-21-11-17(37(30,31)26-13-15-3-1-9-34-15)5-7-19(21)20-8-6-18(12-22(20)23)38(32,33)27-14-16-4-2-10-35-16/h1-12,26-27H,13-14H2,(H3,25,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUJIQODQKRISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=S)N)C=C(C=C4)S(=O)(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA
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{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA
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{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA
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{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA
Reactant of Route 5
{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA
Reactant of Route 6
{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA

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